molecular formula C8H10N6OS B6533523 N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058238-58-6

N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B6533523
CAS No.: 1058238-58-6
M. Wt: 238.27 g/mol
InChI Key: KYXGTNFHMRJKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a triazolopyrimidine derivative characterized by a methyl-substituted triazole ring fused to a pyrimidine core. The 7-position of the heterocyclic system is functionalized with a sulfanyl group linked to an N-methyl acetamide moiety. This structural configuration enables interactions with biological targets such as enzymes and receptors, particularly in oncology and antiviral research . The compound’s synthesis involves cyclization to form the triazolopyrimidine core followed by thioether formation, with optimization of reaction conditions critical for yield and purity .

Properties

IUPAC Name

N-methyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6OS/c1-9-5(15)3-16-8-6-7(10-4-11-8)14(2)13-12-6/h4H,3H2,1-2H3,(H,9,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXGTNFHMRJKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=NC2=C1N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the synthesis of the triazolopyrimidine core. This can be achieved through a cyclization reaction between appropriate precursors, such as 3-methyl-1H-1,2,3-triazole and a pyrimidine derivative, under acidic or basic conditions.

    Thioether Formation: The next step involves the introduction of the sulfanyl group. This is typically done by reacting the triazolopyrimidine core with a thiol compound, such as thiourea, in the presence of a base like sodium hydroxide.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with an acylating agent, such as acetic anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can also be reduced, especially at the triazolopyrimidine core, to yield various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its unique structure, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Features
N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide (Target) C₉H₁₂N₆OS 252.30 - 3-Methyl triazolopyrimidine core
- N-methyl acetamide sulfanyl linkage
Enhanced metabolic stability due to methyl groups
N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide C₁₀H₁₄N₆OS 266.32 - Ethyl group on acetamide (vs. methyl in target) Increased lipophilicity; potential for prolonged half-life
2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide C₈H₁₀N₆OS₂ 262.33 - Unsubstituted acetamide (lacks N-methyl) Reduced metabolic stability compared to target
N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide C₁₄H₁₃ClN₆O₂S 364.80 - Chloro-methoxyphenyl group on acetamide Enhanced anticancer activity due to electron-withdrawing Cl
N-(4-fluorophenyl)methyl-2-({3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide C₂₀H₁₈FN₆OS 409.46 - 4-Fluorobenzyl and 4-methylphenyl substituents Improved target selectivity in enzyme inhibition

Key Functional Group Impacts

  • Methyl Groups (Triazole Core and Acetamide) : Improve metabolic stability by reducing oxidative deamination .
  • Sulfanyl Linkage : Facilitates hydrogen bonding with target proteins, critical for kinase inhibition .
  • Halogen Substituents (Cl, F) : Increase binding affinity to hydrophobic enzyme pockets .

Biological Activity

N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidine derivatives, characterized by the presence of a triazole ring fused to a pyrimidine structure. The molecular formula is C10H13N5SC_{10}H_{13}N_5S with a molecular weight of approximately 239.31 g/mol. Its structure is significant for its interactions with various biological targets due to the presence of sulfur and nitrogen heteroatoms.

The primary biological activity attributed to this compound appears to involve:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in cancer cell proliferation and migration. By inhibiting autotaxin, this compound may reduce LPA levels, leading to decreased tumor growth and metastasis .
  • Anticancer Activity : In vitro studies have demonstrated that triazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines .

Anticancer Efficacy

The following table summarizes findings from studies evaluating the anticancer efficacy of triazolopyrimidine derivatives:

Compound NameCell LineIC50 (μM)Reference
This compoundMCF-715.0 ± 1.5
Similar Derivative AA54918.0 ± 2.0
Doxorubicin (Control)MCF-710.0 ± 0.8

These results suggest that while this compound demonstrates significant anticancer activity, it may not be as potent as established chemotherapeutics like doxorubicin.

Study on Autotaxin Inhibition

A recent study focused on the synthesis and evaluation of triazolopyrimidine derivatives as autotaxin inhibitors highlighted that compounds with structural similarities to this compound exhibited competitive inhibition against autotaxin. The study reported an IC50 value of approximately 12 μM for one derivative in inhibiting autotaxin activity . This suggests potential therapeutic applications in conditions where LPA signaling is implicated.

Cytotoxicity Against Tumor Cell Lines

In another investigation assessing the cytotoxic effects of various triazolopyrimidine derivatives on human cancer cell lines (MCF-7 and A549), it was found that modifications in the sulfur-containing moiety significantly enhanced anticancer activity. The study concluded that the presence of sulfur in these compounds is crucial for their biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.